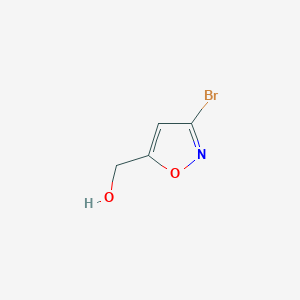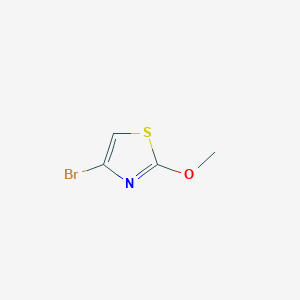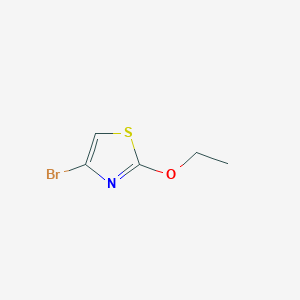
2-amino-N-(2,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,4-dimethylphenyl)benzamide is a chemical compound with the CAS Number: 21132-02-5. It has a molecular weight of 240.3 and its linear formula is C15 H16 N2 O .
Synthesis Analysis
The synthesis of benzamides, including 2-amino-N-(2,4-dimethylphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,4-dimethylphenyl)benzamide consists of a benzamide core with an amino group and a dimethylphenyl group attached . The exact InChI key or code is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 2-amino-N-(2,4-dimethylphenyl)benzamide are not detailed in the search results, benzamides can be synthesized through the direct condensation of carboxylic acids and amines .Aplicaciones Científicas De Investigación
Antimicrobial Agents
2-Aminobenzamide derivatives, including 2-amino-N-(2,4-dimethylphenyl)benzamide, have been synthesized and evaluated as potential antimicrobial agents . These compounds have shown promising results against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans .
Antioxidant Activity
Some 2-aminobenzamide derivatives have been synthesized and tested for their antioxidant activity . They have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The antibacterial activity of 2-aminobenzamide derivatives has been explored . These compounds have been tested against three gram-positive bacteria and three gram-negative bacteria, showing promising results .
Anti-Cancer Drug
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, a compound similar to 2-amino-N-(2,4-dimethylphenyl)benzamide, has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.
Cytotoxic Activity
Some 2-aminobenzamide derivatives have shown cytotoxic activity on human tumor cell lines . This suggests that 2-amino-N-(2,4-dimethylphenyl)benzamide could potentially be used in cancer treatment.
Industrial Applications
Amide compounds, including 2-aminobenzamide derivatives, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Propiedades
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCMHQZXXYQPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383898 |
Source


|
| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,4-dimethylphenyl)benzamide | |
CAS RN |
21132-02-5 |
Source


|
| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)










![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)